1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-3-10-5-1-2-6(9(14)15)11-7(4)5/h1-3,10H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJOBQIMPIFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244111 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-22-8 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridine 3,5 Dicarboxylic Acid and Its Direct Precursors
Strategies for the Construction of the Pyrrolo[3,2-b]pyridine Nucleus
The formation of the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) core is a critical step in the synthesis of the target dicarboxylic acid. Several classical and modern synthetic methods can be adapted for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.
Cyclization Reactions Utilizing Pre-functionalized Pyridine (B92270) and Pyrrole (B145914) Intermediates
Many established indole (B1671886) syntheses can be successfully applied to the construction of the analogous azaindole systems. These methods typically involve the cyclization of a pre-functionalized pyridine precursor.
The Fischer indole synthesis represents a venerable yet effective method for constructing the pyrrole ring of the 4-azaindole (B1209526) system. nih.gov This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from the corresponding pyridylhydrazine and a suitable ketone or aldehyde. nih.govyoutube.comyoutube.com For the synthesis of a 3,5-disubstituted 4-azaindole, a 2-hydrazinyl-4-substituted pyridine would be reacted with a carbonyl compound that provides the desired substituent at the 3-position. The efficiency of the Fischer indole cyclization for producing 4-azaindoles can be influenced by the electronic nature of substituents on the starting pyridylhydrazine, with electron-donating groups often favoring the reaction. nih.gov
Another powerful method is the Batcho-Leimgruber indole synthesis , which is particularly well-suited for the preparation of 4-azaindoles. baranlab.orgwikipedia.orgclockss.org This two-step process begins with the condensation of a 2-nitro-3-methylpyridine derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of this intermediate, often achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents, yields the 4-azaindole core. wikipedia.orgpsu.edu This method's adaptability for various azaindole syntheses has been highlighted in several studies. baranlab.orgpsu.eduresearchgate.net
| Cyclization Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Fischer Indole Synthesis | Pyridylhydrazine, Ketone/Aldehyde | Acid catalyst (e.g., polyphosphoric acid) | Well-established, versatile | Can be harsh, regioselectivity issues |
| Batcho-Leimgruber Synthesis | 2-Nitro-3-methylpyridine derivative | DMF-DMA, Reducing agent (e.g., Pd/C, H₂) | High yields, mild conditions | Requires specific starting materials |
Multicomponent Reaction Approaches to the Core Scaffold
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, and methodologies for various pyrrolopyridine isomers have been developed. scielo.org.mxmdpi.commdpi.comnih.gov While a specific MCR for 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid is not extensively documented, the principles of MCRs can be applied. For instance, a one-pot reaction involving a substituted pyridine, an isocyanide, and an alkyne could potentially be designed to construct the desired scaffold. The synthesis of related pyrrolo[3,4-b]pyridin-5-ones via MCRs showcases the potential of this strategy. mdpi.comnih.gov
Transition Metal-Catalyzed Assembly of the Bicyclic System
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of indole and azaindole scaffolds. The Larock indole synthesis , a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, is a notable example that can be adapted for 4-azaindole synthesis. baranlab.org This would involve the reaction of a 2-amino-3-halopyridine with a disubstituted alkyne. The regioselectivity of the alkyne insertion is a key consideration in this approach.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in the synthesis of functionalized azaindoles from appropriately halogenated precursors. mdpi.com These reactions can be employed to build up the carbon framework before the final cyclization step or to functionalize the pre-formed azaindole nucleus.
Regioselective Introduction and Functionalization of Carboxylic Acid Moieties
Once the 1H-pyrrolo[3,2-b]pyridine nucleus is formed, the next critical phase is the introduction of carboxylic acid groups at the 3- and 5-positions. This can be achieved through direct carboxylation or by the oxidation of suitable precursor functional groups.
Direct Carboxylation Methodologies
Directly introducing carboxylic acid groups onto the heterocyclic core is an atom-economical approach. Electrophilic aromatic substitution reactions on the 4-azaindole ring can be employed for this purpose. The Vilsmeier-Haack reaction , using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a classic method for the formylation of electron-rich aromatic and heteroaromatic rings. ijpcbs.comorganic-chemistry.orgchemistrysteps.comwikipedia.org The resulting aldehydes at the 3- and 5-positions can then be oxidized to the corresponding carboxylic acids.
Another approach is the Reissert-Henze reaction , which allows for the introduction of a cyano group onto a pyridine N-oxide. baranlab.org This cyano group can subsequently be hydrolyzed to a carboxylic acid. This method would require the initial oxidation of the pyridine nitrogen of the 4-azaindole to the corresponding N-oxide.
Oxidation Protocols for Conversion of Precursor Functional Groups (e.g., nitriles to carboxylic acids)
A more common and often more reliable strategy involves the synthesis of a 1H-pyrrolo[3,2-b]pyridine core bearing precursor functional groups at the 3- and 5-positions, which are then oxidized to carboxylic acids in a subsequent step.
A plausible synthetic route involves the preparation of 3,5-dimethyl-1H-pyrrolo[3,2-b]pyridine. The methyl groups can then be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.
Alternatively, the synthesis can be directed towards 3,5-dicyano-1H-pyrrolo[3,2-b]pyridine. The nitrile groups can then be hydrolyzed to carboxylic acids under acidic or basic conditions. The synthesis of the necessary precursor, such as 2-amino-4-cyanopyridine, can be achieved from commercially available starting materials. guidechem.comchemicalbook.comscispace.com This aminocyanopyridine can then be further elaborated to construct the pyrrole ring with a cyano group at the 3-position.
| Functionalization Method | Precursor Functional Group | Reagents | Product |
| Vilsmeier-Haack followed by Oxidation | C-H | 1. POCl₃, DMF; 2. Oxidizing agent | Carboxylic acid |
| Oxidation of Methyl Groups | -CH₃ | KMnO₄ or K₂Cr₂O₇ | Carboxylic acid |
| Hydrolysis of Nitriles | -CN | H⁺/H₂O or OH⁻/H₂O | Carboxylic acid |
Ester Hydrolysis Techniques for Dicarboxylic Acid Generation (e.g., from this compound, 5-methyl ester)
A common and crucial final step in the synthesis of carboxylic acids is the hydrolysis of a corresponding ester precursor. In the context of producing this compound, a likely direct precursor would be a diester, such as dimethyl 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylate, or a mono-ester like this compound, 5-methyl ester. The conversion of these esters to the dicarboxylic acid is typically achieved through saponification.
This process generally involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent system, which is often a mixture of water and an alcohol like methanol (B129727) or ethanol (B145695) to ensure the solubility of the ester. The reaction mixture is typically heated to reflux to drive the hydrolysis to completion. Following the complete consumption of the ester, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the resulting carboxylate salt and precipitate the desired dicarboxylic acid.
The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product is then isolated by filtration, washed with cold water to remove any inorganic salts, and dried. The purity of the resulting this compound can be assessed by its melting point and spectroscopic methods like NMR and mass spectrometry.
Table 1: General Conditions for Ester Hydrolysis
| Parameter | Typical Conditions |
| Base | NaOH, KOH, LiOH |
| Solvent | Water/Methanol, Water/Ethanol, Water/THF |
| Temperature | Room Temperature to Reflux |
| Acidification | HCl, H₂SO₄ |
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize the yield and ensure high purity. This involves a systematic investigation of various reaction parameters at different stages of the synthesis.
For the construction of the pyrrolopyridine core, key variables to consider include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in a palladium-catalyzed cross-coupling reaction to form a key C-C or C-N bond, different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands can be screened to identify the most efficient catalytic system. The solvent choice can significantly influence the reaction rate and selectivity, with options ranging from polar aprotic solvents like DMF and DMSO to ethereal solvents like dioxane and THF.
Temperature is another crucial factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of side products. Therefore, a careful temperature profile must be established. The concentration of reactants and the stoichiometry of reagents are also fine-tuned to push the equilibrium towards the desired product and minimize waste.
In the final ester hydrolysis step, the concentration of the base, the reaction temperature, and the acidification process are optimized. An excess of base can ensure complete hydrolysis but may also promote side reactions if the molecule is sensitive to harsh basic conditions. The temperature of hydrolysis is balanced to achieve a reasonable reaction rate without causing degradation of the product. The pH of the final acidification step is carefully controlled to ensure complete precipitation of the dicarboxylic acid while avoiding the re-dissolution of the product.
Table 2: Parameters for Optimization in Pyrrolopyridine Synthesis
| Stage | Parameter | Variables to Consider |
| Core Synthesis | Catalyst | Palladium source, ligand, catalyst loading |
| Solvent | Polarity, aprotic vs. protic | |
| Temperature | -20°C to 150°C | |
| Reactant Ratio | Stoichiometric vs. excess of one reactant | |
| Hydrolysis | Base Conc. | 1 to 10 equivalents |
| Temperature | Room temperature to reflux | |
| Acidification pH | 1 to 4 |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is increasingly important to minimize environmental impact. Key areas of focus include the use of less hazardous solvents, atom economy, energy efficiency, and the use of renewable feedstocks.
One of the primary goals is to replace hazardous solvents with greener alternatives. For example, moving from chlorinated solvents or polar aprotic solvents like DMF to more benign options such as ethanol, water, or ionic liquids can significantly reduce the environmental footprint of the synthesis. The development of solvent-free reaction conditions is an even more desirable goal.
Atom economy is another central principle, which aims to maximize the incorporation of all materials used in the process into the final product. This can be achieved by designing synthetic routes that favor addition and cyclization reactions over those that generate significant amounts of waste.
Energy efficiency can be improved by utilizing microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. Catalysis plays a vital role in green chemistry, with a focus on using highly efficient and recyclable catalysts, including heterogeneous catalysts that can be easily separated from the reaction mixture.
While not always feasible for complex heterocyclic syntheses, the use of starting materials derived from renewable resources is a long-term goal in green chemistry.
Synthetic Routes to Key Substituted this compound Analogs
The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships in various applications. The synthetic strategy for these analogs typically involves introducing the desired substituents on the starting materials, either the pyridine or pyrrole precursors.
For example, to synthesize analogs with substituents on the pyridine ring (e.g., at the 2, 4, or 6-positions), one would start with an appropriately substituted pyridine derivative. These substituents could be introduced through well-established pyridine chemistry before the construction of the fused pyrrole ring.
Similarly, to obtain analogs with substituents on the pyrrole ring (e.g., at the 1-position, the nitrogen atom), the N-H of the pyrrole can be functionalized after the core structure is formed. This can be achieved through N-alkylation or N-arylation reactions.
The synthesis of these analogs would follow similar reaction pathways as the parent compound, with adjustments to the reaction conditions as needed to accommodate the electronic and steric effects of the introduced substituents.
Table 3: Examples of Substituted Analogs and Potential Synthetic Approaches
| Position of Substitution | Example Substituent | General Synthetic Strategy |
| 2-position | Methyl, Halogen | Start with a 2-substituted pyridine precursor. |
| 4-position | Methoxy, Amino | Utilize a 4-substituted pyridine starting material. |
| 6-position | Phenyl, Cyano | Introduce via cross-coupling reactions on a halogenated precursor. |
| 1-position (N) | Benzyl, Ethyl | N-alkylation of the 1H-pyrrolo[3,2-b]pyridine core. |
Theoretical and Computational Investigations of 1h Pyrrolo 3,2 B Pyridine 3,5 Dicarboxylic Acid
Quantum Chemical Studies of Electronic Structure and Reactivity
Detailed quantum chemical studies specifically targeting 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid are not readily found in the current body of scientific literature. However, the methodologies for such investigations are well-established, and studies on related structures, such as various pyridine (B92270) dicarboxylic acid isomers, provide a framework for how such an analysis would be conducted. electrochemsci.org
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide insights into the molecule's three-dimensional structure and stability.
A study on different isomers of pyridine dicarboxylic acid utilized the B3LYP functional with a 6-311G(d,p) basis set to calculate various quantum chemical parameters. electrochemsci.org Such parameters would include total energy, dipole moment, and Mulliken atomic charges, which are crucial for understanding the charge distribution and polarity of the molecule. For this compound, similar calculations would elucidate the electronic influence of the fused pyrrole (B145914) ring on the pyridine core and the carboxylic acid functional groups.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table is for illustrative purposes, as specific data for the target compound is not available.
| Property | Expected Value/Description |
|---|---|
| Optimized Molecular Geometry | A planar or near-planar bicyclic core with the carboxylic acid groups potentially rotated out of the plane. |
| Total Energy (Hartree) | A negative value indicating the stability of the molecule. |
| Dipole Moment (Debye) | A non-zero value indicating the overall polarity of the molecule, influenced by the nitrogen atoms and carboxylic acid groups. |
| Mulliken Atomic Charges | Distribution of partial charges on each atom, highlighting electrophilic and nucleophilic sites. |
Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. electrochemsci.org
For this compound, the HOMO would likely be distributed over the electron-rich pyrrole ring, while the LUMO might be localized more on the electron-deficient pyridine ring and the carboxylic acid groups. A study on other pyrrolopyridine derivatives has shown that the electronic nature of the molecule can be analyzed using DFT/B3LYP methods to understand its photophysical properties. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This table is for illustrative purposes, as specific data for the target compound is not available.
| Parameter | Definition | Predicted Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity of the molecule. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO | A key indicator of the molecule's chemical reactivity and kinetic stability. |
| Electron Density Distribution | Spatial distribution of electrons in the molecule | Reveals regions susceptible to electrophilic or nucleophilic attack. |
Conformational Analysis and Intermolecular Interaction Studies
The presence of both hydrogen bond donors (N-H of the pyrrole, O-H of the carboxylic acids) and acceptors (N of the pyridine, C=O of the carboxylic acids) in this compound suggests a rich potential for complex intermolecular interactions.
Tautomeric Equilibria and Relative Stabilities (e.g., 1H- versus 2H- tautomers)
Pyrrolopyridines, like many nitrogen-containing heterocycles, can exist in different tautomeric forms. For the parent 1H-pyrrolo[3,2-b]pyridine, a tautomer where the proton is on the pyridine nitrogen (a 2H-tautomer) is conceivable. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. Computational studies on related systems like disubstituted 1H-pyrazoles have demonstrated that theoretical calculations can predict the predominant tautomer in different environments. mdpi.com For this compound, the 1H-tautomer is generally expected to be more stable due to the preservation of the aromaticity of both the pyrrole and pyridine rings. However, no specific computational studies confirming this for the dicarboxylic acid derivative are currently available.
Reaction Mechanism Elucidation via Computational Simulations
Computational simulations are a valuable tool for elucidating the mechanisms of chemical reactions, including transition states, activation energies, and reaction pathways. For a molecule like this compound, computational studies could be used to investigate reactions such as decarboxylation, esterification, or reactions involving the fused heterocyclic core. While there is research on the synthesis of various pyrrolopyridine derivatives, including some that involve multi-component reactions, specific computational studies elucidating the reaction mechanisms for this compound are absent from the literature. mdpi.comresearchgate.net Such studies would be beneficial for optimizing synthetic routes and understanding the reactivity of this compound.
Molecular Dynamics Simulations for Conformational Sampling in Solution
Molecular dynamics (MD) simulations are a powerful computational method used to investigate the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its conformational landscape in a solution environment, which is crucial for understanding its interactions with biological targets.
The process of an MD simulation involves defining a system that includes the solute (this compound) and the solvent (typically water). The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for each atom, the trajectory of the system can be propagated over time, typically on the scale of nanoseconds to microseconds.
By analyzing the MD trajectory, researchers can identify the most stable and frequently occurring conformations in solution. This analysis often involves calculating the root-mean-square deviation (RMSD) to monitor conformational changes and clustering algorithms to group similar structures. The resulting conformational ensemble provides a more realistic representation of the molecule's behavior in a dynamic environment compared to a single, static structure.
For instance, a hypothetical MD simulation of this compound could reveal the preferential orientation of the carboxylic acid groups relative to the bicyclic core. This information is vital for understanding how the molecule might fit into the binding pocket of a target protein and for designing derivatives with improved binding affinity.
Table 1: Illustrative Conformational Analysis from a Hypothetical Molecular Dynamics Simulation
| Conformational Cluster | Population (%) | Average Dihedral Angle (C2-C3-C(OOH)-O) | Average Dihedral Angle (C4-C5-C(OOH)-O) | Key Intramolecular Interactions |
| 1 | 45% | 15° | 170° | Hydrogen bond between 3-COOH and pyridine N |
| 2 | 30% | 165° | 10° | Hydrogen bond between 5-COOH and pyrrole NH |
| 3 | 15% | 20° | 25° | No significant intramolecular H-bonds |
| 4 | 10% | 175° | 175° | Extended conformation |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation studies on this compound are not publicly available.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential computational tools in modern drug discovery and materials science. For a scaffold like this compound, these methods can be used to design and predict the activity of novel derivatives.
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.
The first step in a QSAR study of this compound derivatives would be to create a dataset of compounds with known activities. These activities could be, for example, inhibitory concentrations (IC50) against a specific enzyme or receptor.
Next, a wide range of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity, etc.
3D descriptors: Molecular shape, volume, and surface area related parameters.
Once the descriptors are calculated, a QSAR model is developed using various statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. The goal is to find a model that can accurately predict the activity of new, unsynthesized derivatives.
For example, a QSAR study on a series of amide derivatives of this compound might reveal that the activity is positively correlated with the hydrophobicity of the substituent on the amide nitrogen and negatively correlated with its steric bulk. Such a model provides valuable guidance for medicinal chemists to prioritize the synthesis of compounds with a higher probability of being active.
Table 2: Example of a Hypothetical QSAR Model for Derivatives of this compound
| Derivative | R1 Group | R2 Group | LogP (Descriptor 1) | Molecular Volume (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |
| 1 | H | H | 1.2 | 250 ų | 5.1 | 5.2 |
| 2 | CH3 | H | 1.7 | 275 ų | 5.8 | 5.7 |
| 3 | H | CH3 | 1.7 | 275 ų | 5.6 | 5.7 |
| 4 | C2H5 | H | 2.2 | 300 ų | 6.3 | 6.2 |
| 5 | H | C2H5 | 2.2 | 300 ų | 6.1 | 6.2 |
Note: This table represents a simplified, hypothetical QSAR model for illustrative purposes. A real QSAR study would involve a larger dataset and a more complex model. The pIC50 values are logarithmic representations of the half-maximal inhibitory concentration.
Coordination Chemistry and Supramolecular Assembly Applications
Ligand Design Principles for Metal Complexation with 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
No studies are available that discuss the principles of using this specific ligand for metal complexation.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
There are no published reports on the synthesis of MOFs or coordination polymers using this compound as a building block.
Metal-Ligand Binding Modes and Coordination Geometries in Discrete Complexes
Information regarding the binding modes and coordination geometries of this compound in discrete metal complexes is not available in the current body of scientific literature.
Potential in Catalysis through Metal-Organic Frameworks and Related Coordination Compounds
As no MOFs or coordination compounds based on this ligand have been reported, there is no research on their potential catalytic applications.
Further research into the synthesis and coordination chemistry of this compound is required before its applications in these fields can be detailed.
Heterogeneous Catalysis via Active Sites within MOFs
Metal-organic frameworks built using ligands such as this compound are promising candidates for heterogeneous catalysis. The catalytic activity of these MOFs can be attributed to several features, including the metal nodes, the organic linkers, or guest molecules encapsulated within the pores. The pyrrole (B145914) and pyridine (B92270) nitrogen atoms, along with the carboxylate oxygen atoms of the ligand, can coordinate to metal ions, creating stable frameworks with accessible active sites.
The incorporation of this compound as a linker in MOFs can lead to materials with tailored catalytic properties. For instance, the Lewis acidic metal centers can catalyze a variety of organic transformations. Furthermore, the pyrrolic nitrogen can be post-synthetically modified to introduce additional functionalities, enhancing the catalytic performance. While specific catalytic data for MOFs based on this particular ligand is not extensively documented, the principles of MOF catalysis using analogous linkers are well-established. For example, MOFs containing pyridyl and carboxylate functionalities have demonstrated activity in reactions such as Knoevenagel condensations and alcohol oxidation.
Below is a table illustrating the potential catalytic applications of MOFs derived from similar heterocyclic dicarboxylic acid linkers.
| Catalyst Type | Metal Node | Linker Type | Reaction Catalyzed | Key Findings |
| MOF | Zn(II) | Pyridine-based dicarboxylic acid | Knoevenagel Condensation | High catalytic activity and selectivity; recyclable catalyst. |
| MOF | Cu(II) | Pyridine-based dicarboxylic acid | Alcohol Oxidation | Efficient and selective oxidation of primary and secondary alcohols. |
| MOF | Zr(IV) | Amino-functionalized dicarboxylic acid | Epoxide Ring Opening | Stable and reusable catalyst with high yields. researchgate.net |
Photocatalytic Properties of Coordination Assemblies
Coordination assemblies, including MOFs and coordination polymers, constructed from this compound are expected to exhibit interesting photocatalytic properties. The extended π-system of the fused pyrrolopyridine core can facilitate light absorption and charge separation, which are crucial steps in photocatalysis. Upon irradiation, these materials can generate electron-hole pairs that can participate in redox reactions, leading to the degradation of organic pollutants or the production of solar fuels.
The photocatalytic efficiency of these materials can be tuned by modifying the metal center or the organic linker. For instance, incorporating metals with multiple accessible oxidation states can enhance the charge transfer processes. Porphyrin-based MOFs, which also feature extended π-systems, have shown significant promise in photocatalytic applications, including CO2 reduction and water splitting. nih.gov While direct experimental data on the photocatalytic activity of assemblies from this compound is limited, the structural and electronic similarities to other photoactive ligands suggest a high potential in this area.
The following table summarizes the photocatalytic performance of coordination polymers based on related organic linkers.
| Material | Metal Center | Linker | Application | Performance Metric |
| Coordination Polymer | Mn(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Dye Degradation (Rhodamine B) | 95.0% degradation in 45 min mdpi.com |
| Coordination Polymer | Mn(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Antibiotic Degradation (Dinitrozole) | 91.1% degradation in 45 min mdpi.com |
| Porphyrin-based MOF | Zr(IV) | Porphyrin-dicarboxylate | Hydrogen Production | High stability and efficiency in solar-driven water splitting nih.gov |
Exploration of this compound in Supramolecular Materials
The ability of this compound to engage in various non-covalent interactions, such as hydrogen bonding (via the pyrrole N-H and carboxylic acids) and π-π stacking (via the aromatic core), makes it an excellent building block for supramolecular materials. These interactions can direct the self-assembly of the molecule into well-defined architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks.
The resulting supramolecular structures can exhibit a range of interesting properties, such as selective guest inclusion, stimuli-responsiveness, and tunable electronic and optical characteristics. The combination of coordination bonds with metal centers and directional non-covalent interactions can lead to the formation of complex and functional supramolecular assemblies. For example, lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid have been shown to form diverse structures from 1D chains to 3D frameworks, with some exhibiting size-selective catalytic performance. rsc.org The exploration of this compound in this context is anticipated to yield novel materials with applications in sensing, separation, and drug delivery.
Antimicrobial Activity Investigations (e.g., Antibacterial, Antitubercular)
Research into the antimicrobial properties of pyrrolopyridine scaffolds has identified potent activity, especially against Mycobacterium tuberculosis.
In Vitro Efficacy Against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
A series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides, which are derivatives of the core structure of this compound, have demonstrated notable efficacy against Mycobacterium tuberculosis (Mtb). The most active compounds from this series exhibited Minimum Inhibitory Concentration (MIC) values in the range of 0.39 to 0.78 μM. sci-hub.st However, these compounds were not found to be effective when tested against various other Gram-positive and Gram-negative pathogens. sci-hub.st
Other related pyrrolopyridine isomers have also shown promise. For instance, 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have displayed potent antibacterial activity. nih.gov Specifically, derivatives of 1H-pyrrole-2-carboxylate have been evaluated for activity against Mycobacterium tuberculosis H37Rv, with one of the most effective compounds showing an MIC value of 0.7 µg/mL. nih.gov
| Compound Class | Target Organism | In Vitro Activity (MIC) | Source |
|---|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamides | Mycobacterium tuberculosis | 0.39 - 0.78 μM | sci-hub.st |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
Mechanistic Studies on Microbial Target Inhibition (e.g., DNA gyrase, DprE1)
The antitubercular activity of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides is attributed to their inhibition of Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). nih.gov DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan, making it a key target for anti-TB drug development. sci-hub.stnih.govnih.gov
In addition to DprE1, other microbial targets have been identified for related pyrrole-based compounds. Certain pyrrolamide inhibitors have been found to effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the DNA gyrase B (GyrB) domain, with a 50% inhibitory concentration (IC50) value of less than 5 nM. nih.gov
Antiviral Research Modalities (e.g., against HIV-1, RSV)
Derivatives of the broader pyrrolopyridine class have been investigated for their potential to combat viral infections, including those caused by Human Immunodeficiency Virus-1 (HIV-1) and Respiratory Syncytial Virus (RSV). mdpi.com
In Vitro Inhibition of Viral Replication Pathways
Several studies have highlighted the anti-HIV-1 potential of pyrrolopyridine derivatives. A series of novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives, an isomeric form of the target compound's scaffold, demonstrated moderate to potent activities against HIV-1. One of the most significant analogs exhibited an EC50 value of 1.65 μM.
Furthermore, derivatives of imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one have been evaluated for their activity against RSV. These compounds showed good activity against three different RSV strains. mdpi.com
| Compound Class | Target Virus | In Vitro Activity (EC50) | Source |
|---|---|---|---|
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative (7d) | HIV-1 | 1.65 μM | |
| Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives | Respiratory Syncytial Virus (RSV) | Potent activity reported | mdpi.com |
Target Identification within Viral Life Cycles
The antiviral mechanism for these pyrrolopyridine derivatives often involves targeting essential viral enzymes. For the pyrrolo[3,4-c]pyridine derivatives active against HIV-1, the primary target is HIV-1 integrase (IN). mdpi.com This enzyme is crucial as it catalyzes the integration of viral DNA into the host cell's genome, a vital step in the retroviral replication cycle. For the compounds active against RSV, virological studies indicate they act as direct and selective RSV fusion inhibitors. mdpi.com
Antiproliferative and Anticancer Studies (In Vitro)
Various isomers of the pyrrolopyridine scaffold have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines, demonstrating significant potential as anticancer agents.
New series of diarylureas and diarylamides featuring a 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent antiproliferative activity against human melanoma cell lines. nih.govnih.gov Several of these compounds exhibited superior potency to the approved drug Sorafenib, with IC50 values in the nanomolar range against the A375P melanoma line. nih.gov Further studies revealed that some derivatives had 2-digit nanomolar IC50 values across a panel of nine different melanoma cell lines. nih.gov
Another class of 1H-pyrrolo[3,2-c]pyridine derivatives was designed as colchicine-binding site inhibitors, which interfere with tubulin polymerization. These compounds displayed excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with the most potent compound showing IC50 values ranging from 0.12 to 0.21 μM. nih.gov
Additionally, derivatives of the 1H-pyrrolo[2,3-b]pyridine isomer have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. The lead compound in this series demonstrated strong inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively, and effectively inhibited the proliferation of 4T1 breast cancer cells. rsc.org
| Compound Class | Cancer Cell Line(s) | In Vitro Activity (IC50) | Mechanism/Target | Source |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine diarylureas/diarylamides | A375P Human Melanoma | Nanomolar range | Not specified | nih.govnih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivatives | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 μM | Colchicine-binding site inhibitor (Tubulin) | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 4T1 Breast Cancer | 7 nM (FGFR1), 9 nM (FGFR2) | FGFR inhibitor | rsc.org |
An extensive review of the biological activities associated with the 1H-pyrrolo[3,2-b]pyridine scaffold and its derivatives reveals a significant range of interactions with key cellular targets implicated in cancer and neurological pathways. This article focuses on the in vitro and in silico profiling of these compounds, detailing their effects on cancer cells, specific molecular targets, and receptor systems, as well as the crucial structure-activity relationships that govern their potency and selectivity.
Future Perspectives and Emerging Research Directions for 1h Pyrrolo 3,2 B Pyridine 3,5 Dicarboxylic Acid
Development of Advanced and Sustainable Synthetic Methodologies
Future synthetic efforts will likely focus on developing more efficient, cost-effective, and environmentally benign methods for constructing the 1H-pyrrolo[3,2-b]pyridine core and its derivatives. Drawing inspiration from methodologies applied to related isomers, researchers can explore advanced catalytic systems and sustainable practices.
Key future developments may include:
One-Pot Reactions: The development of one-pot protocols, which combine multiple synthetic steps without isolating intermediates, will be a priority to improve efficiency and reduce waste. oist.jp
Advanced Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, have been effectively used for synthesizing various pyrrolopyridine derivatives. nih.gov Future work could optimize these reactions using microwave assistance to shorten reaction times and improve yields. nih.gov
Sustainable Solvents and Catalysts: A significant push towards sustainability will involve replacing hazardous solvents with greener alternatives like acetonitrile and developing recyclable catalysts. rsc.org
Bio-based Precursors: Research into producing the foundational pyridine (B92270) dicarboxylic acid (PDC) components from renewable feedstocks like lignin and glucose is a promising frontier. wur.nlwur.nl Enzymatic and microbial synthesis pathways could provide a sustainable alternative to petroleum-based starting materials. wur.nlresearchgate.net
Table 1: Potential Advanced Synthetic Methods for 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
| Method | Description | Potential Advantage |
|---|---|---|
| Microwave-Assisted Suzuki Coupling | Palladium-catalyzed cross-coupling of a bromo-pyrrolopyridine intermediate with a boronic acid, accelerated by microwave irradiation. nih.gov | Rapid reaction times, high yields, and cleaner reaction profiles. |
| One-Pot Dihydropyran Synthesis | Reaction of pyruvates and aldehydes catalyzed by a pyrrolidine-acetic acid catalyst, followed by reaction with ammonium acetate under mild conditions. oist.jp | High atom economy, operational simplicity, and circumvents harsh reaction conditions. |
| Enzymatic Synthesis of Precursors | Use of enzymes, such as pseudomonas catechol 2,3-dioxygenase, to convert bio-derived catechols into pyridine carboxylic acids. wur.nl | Utilizes renewable feedstocks, operates under mild conditions, and offers high specificity. |
| Reductive Cyclization | The cyclization of enamine precursors using reducing agents to form the pyrrolopyridine core, a method that can produce high yields. researchgate.net | High efficiency and suitability for creating unsubstituted or specifically substituted cores. |
Rational Design and Discovery of New Analogs with Enhanced Specificity
The pyrrolopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govmdpi.comresearchgate.net Future research on this compound will heavily rely on rational, structure-based drug design to create novel analogs with high potency and selectivity for specific biological targets.
Emerging research directions in this area include:
Target-Specific Design: By identifying a specific biological target, such as a protein kinase or receptor, computational tools like molecular docking can be used to design derivatives that fit precisely into the target's active site. This approach has been successful for other pyrrolopyridine isomers targeting cancer-related enzymes and central nervous system receptors. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure—for example, by altering the substituents on the pyrrole (B145914) nitrogen or the pyridine ring—will allow researchers to build comprehensive SAR models. These models are crucial for understanding how chemical structure relates to biological activity and for optimizing lead compounds. nih.gov
Improving Pharmacokinetic Properties: Lead optimization efforts will focus on enhancing drug-like properties, such as solubility, metabolic stability, and oral bioavailability, to ensure that potent molecules can become effective therapeutic agents. nih.gov
Table 2: Examples of Targeted Drug Design in the Pyrrolopyridine Family
| Pyrrolopyridine Isomer | Target | Therapeutic Area | Key Finding |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine-Binding Site) | Oncology | Derivatives showed potent anticancer activities by disrupting microtubule dynamics. nih.gov |
| 1H-pyrrolo[3,2-b]pyridine | GluN2B NMDA Receptor | Neurology | Identified selective negative allosteric modulators with good brain penetration for potential CNS disorder treatment. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Fibroblast Growth Factor Receptor (FGFR) | Oncology | Development of potent FGFR inhibitors that induced apoptosis in breast cancer cells. rsc.org |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | Acetyl-CoA Carboxylase 1 (ACC1) | Oncology / Metabolic Diseases | Discovery of an orally available inhibitor that reduced malonyl-CoA concentrations in tumors. nih.gov |
Expansion of Applications in Energy Storage and Sensing Materials
The dicarboxylic acid functional groups make this compound an excellent candidate for developing advanced materials, particularly metal-organic frameworks (MOFs).
Future applications are envisioned in:
Energy Storage: The closely related pyridine-3,5-dicarboxylic acid (PYDC) has been successfully used as an organic linker to create MOFs for battery-supercapacitor hybrid devices. rsc.orgresearchgate.net These materials bridge the gap between high-energy batteries and high-power supercapacitors. rsc.org The larger, more complex structure of this compound could enable the formation of MOFs with unique topologies and enhanced electrochemical properties, offering potential for next-generation energy storage. rsc.org
Sensing Materials: Pyrrole-based polymers and pyridine derivatives are known for their use in chemical sensors. mdpi.comresearchgate.net Future research could explore the use of this compound or its derivatives to create chemosensors that detect specific analytes, such as metal ions or anions, through changes in spectroscopic properties like fluorescence or color. mdpi.com The pyrrole nitrogen and pyridine ring offer multiple sites for interaction, potentially leading to highly selective and sensitive devices for environmental monitoring or industrial process control.
Deeper Mechanistic Elucidation of Biological Activities via Omics Approaches
When biologically active derivatives of this compound are identified, understanding their precise mechanism of action will be critical. Modern "omics" technologies provide a powerful toolkit for achieving this.
Future mechanistic studies will likely employ:
Transcriptomics: To analyze how a compound alters gene expression in target cells, revealing the cellular pathways it affects.
Proteomics: To identify the specific proteins that a compound directly binds to or whose expression levels are altered, thus pinpointing its molecular targets.
By integrating data from these different omics levels, researchers can build a comprehensive, systems-level understanding of a compound's biological function, moving beyond a single target to a holistic view of its interactions within a complex biological system. mdpi.com
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To unlock the full therapeutic potential of the 1H-pyrrolo[3,2-b]pyridine scaffold, future research will need to efficiently explore a vast chemical space. This can be achieved by combining combinatorial chemistry with high-throughput screening (HTS).
This approach involves:
Combinatorial Library Synthesis: The creation of large, diverse libraries of compounds by systematically combining different chemical building blocks around the core this compound structure.
High-Throughput Screening (HTS): The rapid, automated testing of these large libraries against a wide array of biological targets, such as enzymes or cell lines, to identify "hits"—compounds that show a desired biological activity. nih.govchemdiv.com HTS has already proven effective in identifying active compounds from the 1H-pyrrolo[3,2-b]pyridine family. nih.gov
Hit-to-Lead Optimization: Once initial hits are identified, a more focused medicinal chemistry effort can be applied to optimize their potency, selectivity, and drug-like properties, leading to the development of promising new drug candidates. chemdiv.com The ability to screen millions of compounds in a short time dramatically accelerates the initial stages of drug discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
